molecular formula C22H18N4O2 B14006322 N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine CAS No. 87259-65-2

N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine

Cat. No.: B14006322
CAS No.: 87259-65-2
M. Wt: 370.4 g/mol
InChI Key: KMGZHGLTJMBYMW-UHFFFAOYSA-N
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Description

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine is a complex organic compound characterized by its unique structure, which includes naphthalene rings, nitroso groups, and hydroxylamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine typically involves multiple steps, including the formation of naphthalen-2-ylamino intermediates and their subsequent reactions with nitroso and hydroxylamine groups. Common synthetic routes may include:

    Michael Addition: This step involves the addition of naphthalen-2-ylamine to an activated alkene, forming a key intermediate.

    Amidation Reactions: The intermediate undergoes amidation to introduce the hydroxylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenes.

Scientific Research Applications

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: Utilized in the production of polymers and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism by which N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. The nitroso and hydroxylamine groups play a crucial role in these interactions, facilitating redox reactions and forming stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-naphthylamine
  • N,N’-di-2-naphthyl-p-phenylenediamine
  • 2-(naphthalen-1-ylamino)-nicotinic acid
  • 2-(naphthalen-2-ylamino)-nicotinic acid

Uniqueness

N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

87259-65-2

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-N,2-N-dihydroxy-1-N',2-N'-dinaphthalen-2-ylethanediimidamide

InChI

InChI=1S/C22H18N4O2/c27-25-21(23-19-11-9-15-5-1-3-7-17(15)13-19)22(26-28)24-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,27-28H,(H,23,25)(H,24,26)

InChI Key

KMGZHGLTJMBYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C(C(=NC3=CC4=CC=CC=C4C=C3)NO)NO

Origin of Product

United States

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